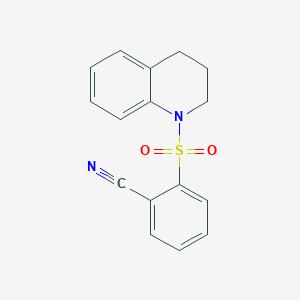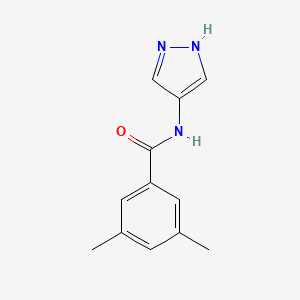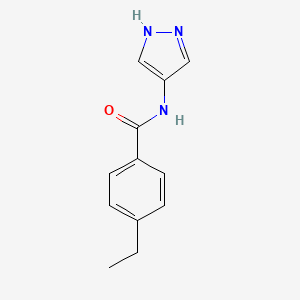![molecular formula C16H20ClNO2 B7541895 [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)
[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Mechanism of Action
The mechanism of action of [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone involves the inhibition of certain enzymes and receptors in the body, leading to the reduction of inflammation and pain. This compound has also been found to enhance the release of certain neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been found to enhance cognitive function and improve memory retention.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone. One potential direction is the development of new painkillers based on this compound, which could potentially offer improved efficacy and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for human use.
Synthesis Methods
The synthesis of [1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone involves several steps, starting with the reaction of 3-chlorobenzene with cyclobutanone in the presence of a base catalyst. The resulting product is then reacted with 4-hydroxypiperidine in the presence of a reducing agent to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
Scientific Research Applications
[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new painkillers. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-4-1-3-12(11-13)16(7-2-8-16)15(20)18-9-5-14(19)6-10-18/h1,3-4,11,14,19H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUAEPJKGMGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)










![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
